Cas no 1306607-04-4 (N-(3-chloro-4-fluoro-phenyl)piperidine-4-carboxamide;hydrochloride)
N-(3-chloro-4-fluoro-phenyl)piperidine-4-carboxamide;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride
- N-(3-chloro-4-fluoro-phenyl)piperidine-4-carboxamide;hydrochloride
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- Inchi: 1S/C12H14ClFN2O.ClH/c13-10-7-9(1-2-11(10)14)16-12(17)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2,(H,16,17);1H
- InChI Key: AZJYSONABGKSQZ-UHFFFAOYSA-N
- SMILES: N1CCC(C(NC2=CC=C(F)C(Cl)=C2)=O)CC1.[H]Cl
Experimental Properties
- Melting Point: 259-261 °C
N-(3-chloro-4-fluoro-phenyl)piperidine-4-carboxamide;hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(3-chloro-4-fluoro-phenyl)piperidine-4-carboxamide;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C366513-25mg |
N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride |
1306607-04-4 | 25mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C366513-50mg |
N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride |
1306607-04-4 | 50mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C366513-250mg |
N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride |
1306607-04-4 | 250mg |
$ 320.00 | 2022-04-01 | ||
| Enamine | EN300-77161-0.05g |
N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride |
1306607-04-4 | 95% | 0.05g |
$76.0 | 2023-02-12 | |
| Enamine | EN300-77161-0.1g |
N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride |
1306607-04-4 | 95% | 0.1g |
$113.0 | 2023-02-12 | |
| Enamine | EN300-77161-0.25g |
N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride |
1306607-04-4 | 95% | 0.25g |
$162.0 | 2023-02-12 | |
| Enamine | EN300-77161-0.5g |
N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride |
1306607-04-4 | 95% | 0.5g |
$310.0 | 2023-02-12 | |
| Enamine | EN300-77161-1.0g |
N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride |
1306607-04-4 | 95% | 1.0g |
$414.0 | 2023-02-12 | |
| Enamine | EN300-77161-2.5g |
N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride |
1306607-04-4 | 95% | 2.5g |
$810.0 | 2023-02-12 | |
| Enamine | EN300-77161-5.0g |
N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride |
1306607-04-4 | 95% | 5.0g |
$1199.0 | 2023-02-12 |
N-(3-chloro-4-fluoro-phenyl)piperidine-4-carboxamide;hydrochloride Suppliers
N-(3-chloro-4-fluoro-phenyl)piperidine-4-carboxamide;hydrochloride Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on N-(3-chloro-4-fluoro-phenyl)piperidine-4-carboxamide;hydrochloride
Introduction to N-(3-chloro-4-fluoro-phenyl)piperidine-4-carboxamide;hydrochloride (CAS No. 1306607-04-4)
N-(3-chloro-4-fluoro-phenyl)piperidine-4-carboxamide;hydrochloride (CAS No. 1306607-04-4) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of both chloro and fluoro substituents on the aromatic ring enhances its pharmacological properties, making it a valuable scaffold for drug discovery.
The chemical structure of N-(3-chloro-4-fluoro-phenyl)piperidine-4-carboxamide;hydrochloride consists of a piperidine ring linked to an amide group, with the aromatic ring bearing chloro and fluoro substituents at the 3rd and 4th positions, respectively. This specific arrangement imparts unique electronic and steric properties to the molecule, which are crucial for its interaction with biological targets. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for various pharmaceutical applications.
In recent years, there has been a growing interest in exploring the pharmacological potential of piperidine derivatives, particularly those with halogenated aromatic rings. These compounds have shown promise in several therapeutic areas, including central nervous system (CNS) disorders, oncology, and inflammation. The amide functional group in N-(3-chloro-4-fluoro-phenyl)piperidine-4-carboxamide;hydrochloride plays a critical role in modulating the bioavailability and metabolic stability of the molecule.
One of the most compelling aspects of this compound is its ability to interact with various enzymatic and receptor targets. The chloro and fluoro substituents are known to enhance binding affinity and selectivity, which are essential for developing drugs with minimal side effects. Recent studies have highlighted the potential of N-(3-chloro-4-fluoro-phenyl)piperidine-4-carboxamide;hydrochloride as a lead compound for further derivatization to develop novel therapeutic agents.
The synthesis of N-(3-chloro-4-fluoro-phenyl)piperidine-4-carboxamide;hydrochloride involves multi-step organic reactions, including nucleophilic substitution, condensation, and salt formation. The process requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the synthesis pathway, making it more efficient and scalable for industrial production.
From a pharmacological perspective, N-(3-chloro-4-fluoro-phenyl)piperidine-4-carboxamide;hydrochloride has demonstrated interesting properties in preclinical studies. It exhibits moderate affinity for certain neurotransmitter receptors, suggesting its potential as an intermediate in the development of drugs for neurological disorders. Additionally, its interaction with inflammatory pathways has been explored, indicating its possible role in managing chronic inflammatory conditions.
The hydrochloride salt form of this compound enhances its pharmacokinetic profile by improving solubility in aqueous solutions. This property is particularly beneficial for formulation development, as it allows for easier administration via oral or intravenous routes. Furthermore, the stability of the hydrochloride salt under various storage conditions makes it a reliable candidate for further clinical investigations.
In conclusion, N-(3-chloro-4-fluoro-phenyl)piperidine-4-carboxamide;hydrochloride (CAS No. 1306607-04-4) is a promising chemical entity with significant therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for drug discovery efforts. Continued research into this compound will likely uncover new avenues for treating various diseases, particularly those related to CNS function and inflammation.
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